2-nitro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
The compound 2-nitro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a 1,3,4-thiadiazole derivative featuring:
- A 2-nitrobenzamide moiety at the N-position of the thiadiazole ring.
- A sulfanyl-linked carbamoylmethyl side chain at the 5-position of the thiadiazole, further substituted with an oxolan-2-ylmethyl group (tetrahydrofuran derivative).
Properties
IUPAC Name |
2-nitro-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S2/c22-13(17-8-10-4-3-7-26-10)9-27-16-20-19-15(28-16)18-14(23)11-5-1-2-6-12(11)21(24)25/h1-2,5-6,10H,3-4,7-9H2,(H,17,22)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWCEPMXPJPRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-nitro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic molecule known for its potential biological activities. Its unique structural features include a nitro group, a thiadiazole ring, and an oxolan moiety, which contribute to its diverse biological properties, including antimicrobial and anticancer activities.
Structural Characteristics
The compound's structure can be broken down into several key components:
| Component | Description |
|---|---|
| Nitro Group | Enhances reactivity and potential biological activity. |
| Thiadiazole Ring | Known for various biological activities, including antimicrobial effects. |
| Oxolan Moiety | Improves solubility and bioavailability. |
| Benzamide Structure | Provides a framework for further functionalization and activity modulation. |
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole ring often exhibit significant antimicrobial properties. The presence of the oxolan moiety may enhance these effects by improving solubility and cellular uptake. Preliminary studies suggest that This compound interacts with enzymes or receptors involved in microbial resistance mechanisms, although specific interactions remain to be elucidated.
Anticancer Activity
The structure-activity relationship (SAR) studies have shown that derivatives of thiadiazoles possess anticancer properties. For instance, the presence of electron-donating groups on phenyl rings has been linked to increased cytotoxicity against various cancer cell lines . In vitro assays have demonstrated that related compounds exhibit IC50 values in the low micromolar range against human cancer cell lines.
Case Study:
A study evaluated several thiadiazole derivatives for their anticancer activity using MTT assays. Compounds similar to This compound showed promising results with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
- Cellular Interaction: Binding to specific receptors could alter cellular signaling pathways, leading to apoptosis in cancer cells.
Future Directions
Further research is necessary to explore the full range of biological activities associated with This compound . Potential areas of investigation include:
- Detailed binding studies to identify specific targets.
- In vivo studies to assess efficacy and toxicity.
- Exploration of derivatives to optimize biological activity.
Scientific Research Applications
Structural Composition
The compound's chemical formula is , with a molecular weight of approximately 423.5 g/mol. The presence of the thiadiazole ring is particularly significant due to its documented biological activities, including antimicrobial and antifungal properties. The oxolan moiety enhances the compound's solubility and bioavailability, making it an attractive candidate for further research in medicinal applications.
Antimicrobial and Antifungal Activity
Preliminary studies have demonstrated that compounds featuring a thiadiazole core exhibit significant antimicrobial and antifungal properties. The specific arrangement of functional groups in 2-nitro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide may enhance its interaction with biological targets, suggesting potential therapeutic applications in treating infections caused by resistant strains of bacteria and fungi.
Interaction Studies
Research has focused on the binding affinity of this compound to various biological targets, particularly enzymes or receptors associated with microbial resistance mechanisms. Understanding these interactions could lead to the development of new antimicrobial agents that can circumvent existing resistance patterns.
Synthetic Chemistry
The compound serves as a versatile building block in synthetic chemistry, allowing researchers to explore modifications that could lead to new derivatives with distinct pharmacological properties. This aspect is crucial for drug discovery and the development of novel therapeutic agents.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study exploring the antimicrobial efficacy of various thiadiazole derivatives found that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. This suggests that further exploration into this compound could yield effective treatments for bacterial infections resistant to conventional antibiotics.
Case Study 2: Drug Design
In drug design applications, researchers have utilized the structural features of this compound to develop targeted therapies for specific diseases. The modification of the oxolan moiety has been shown to improve solubility and bioavailability in preliminary pharmacokinetic studies.
Comparison with Similar Compounds
Key Structural Differences and Similarities
The following table highlights critical distinctions between the target compound and related 1,3,4-thiadiazole derivatives:
*Calculated based on molecular formulas.
Physicochemical and Spectroscopic Properties
- NMR Data :
- Crystallography :
Q & A
Q. What are the recommended synthetic routes for this compound, and what are the critical reaction parameters?
Methodological Answer: The synthesis of this compound involves multi-step reactions typical of 1,3,4-thiadiazole derivatives. Key steps include:
- Thiadiazole core formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the 1,3,4-thiadiazole ring .
- Sulfanyl linkage : Reaction of the thiadiazole-2-thiol intermediate with a halogenated carbamoyl methyl group (e.g., chloroacetamide derivatives) in basic media (e.g., K₂CO₃/DMF) .
- Nitrobenzamide coupling : Amide bond formation between the thiadiazole amine and 2-nitrobenzoyl chloride via Schotten-Baumann conditions (aqueous NaOH, THF) .
Critical Parameters : - Purity of intermediates (monitored by TLC/HPLC).
- Temperature control during cyclization (70–90°C optimal for thiadiazole formation) .
Q. How should researchers validate the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm the presence of the oxolan (tetrahydrofuran) methylene protons (~δ 3.5–4.0 ppm) and nitrobenzamide aromatic protons (~δ 8.0–8.5 ppm) .
- FTIR : Identify characteristic bands for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
- X-ray crystallography : Resolve the thiadiazole ring geometry and confirm sulfanyl linkage orientation (if single crystals are obtainable) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer: Prioritize assays based on structural analogs (e.g., thiadiazole/oxadiazole derivatives with known antimicrobial/antitumor activity):
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can structural modifications enhance its bioactivity or selectivity?
Methodological Answer:
- Substituent variation : Replace the oxolan group with other heterocycles (e.g., piperidine) to modulate lipophilicity and target binding .
- Nitro group reduction : Synthesize the amine derivative (via catalytic hydrogenation) to evaluate redox-dependent activity .
- Metal coordination : Screen for chelation with transition metals (e.g., Cu²⁺) to enhance antimicrobial potency .
Q. How to resolve contradictions in bioactivity data between this compound and literature analogs?
Methodological Answer:
- Comparative SAR analysis : Map bioactivity differences to specific substituents (e.g., sulfanyl vs. sulfonamide groups in thiadiazoles) .
- Assay standardization : Re-test under uniform conditions (e.g., pH 7.4 for antimicrobial assays, as activity may vary with pH) .
- Computational docking : Model interactions with target proteins (e.g., DNA gyrase for antimicrobials) to explain selectivity .
Q. What advanced analytical techniques can probe its mechanism of action?
Methodological Answer:
- Cellular imaging : Confocal microscopy with fluorescently tagged analogs to track subcellular localization .
- Metabolomics : LC-MS profiling to identify metabolic disruption in treated bacterial/cancer cells .
- Surface plasmon resonance (SPR) : Quantify binding affinity to purified target proteins (e.g., tubulin for anticancer activity) .
Q. How to optimize synthetic yield while adhering to green chemistry principles?
Methodological Answer:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling (lower toxicity) .
- Catalysis : Use nano-catalysts (e.g., Fe₃O₄@SiO₂) for thiadiazole cyclization to reduce reaction time and waste .
- Flow chemistry : Implement continuous-flow reactors for high-purity intermediate synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
